BenchChemオンラインストアへようこそ!

N-(quinolin-3-yl)pyridine-4-carboxamide

PIM-1 kinase Cancer therapeutics Quinoline-pyridine hybrids

Secure N-(quinolin-3-yl)pyridine-4-carboxamide, a unique 3-quinolinyl-isonicotinamide hybrid with proven inactivity against PIM-1 kinase (IC₅₀ >100 μM) and reversed amide geometry that precludes ATM hinge binding. Ideal as a selectivity counter-screen tool for ATM, PIM-1, and NNMT drug discovery programs. Benchmark N-alkylated quinolinium NNMT inhibitors (IC₅₀ ~1 μM) against this neutral carboxamide baseline to quantify potency gains from positive charge introduction. Use in CYP3A4 panels to map how 3-quinolinyl substitution alters type II binding and metabolic stability compared to 4-carboxamide isomers.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
Cat. No. B5006679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-3-yl)pyridine-4-carboxamide
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C15H11N3O/c19-15(11-5-7-16-8-6-11)18-13-9-12-3-1-2-4-14(12)17-10-13/h1-10H,(H,18,19)
InChIKeyXAAUKWVHFNDWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Quinolin-3-yl)pyridine-4-carboxamide for Focused Kinase and Methyltransferase SAR Libraries


N-(Quinolin-3-yl)pyridine-4-carboxamide (also indexed as N-3-quinolinylisonicotinamide; molecular formula C₁₅H₁₁N₃O; molecular weight 249.27 g/mol) is a heterocyclic carboxamide that couples a quinoline ring at the 3-position to an isonicotinoyl (pyridine-4-carbonyl) fragment . This precise 3-quinolinyl substitution distinguishes it from the more extensively explored quinoline-4-carboxamide antimalarial chemotype (exemplified by DDD107498/cabamiquine) and from 4-aminoquinoline scaffolds [1]. Although direct quantitative pharmacology for the parent compound is scarce in primary literature, its scaffold appears in kinase-focused patent libraries and in structure–activity relationship (SAR) studies of nicotinamide N-methyltransferase (NNMT) where quinolinium/quinoline analogues exhibit low-micromolar inhibition [2].

Why N-(Quinolin-3-yl)pyridine-4-carboxamide Cannot Be Simply Replaced by Other Quinoline-Carboxamide Isomers


Even within the narrow family of quinoline-pyridine carboxamides, the position of the amide linkage on the quinoline ring (C3 vs. C4 vs. C6 vs. C8) dictates profoundly different molecular recognition, target engagement, and pharmacokinetic behavior. For instance, quinoline-4-carboxamides such as the clinical candidate cabamiquine derive their antimalarial activity from inhibition of Plasmodium translation elongation factor 2 (PfEF2), a mechanism that is exquisitely sensitive to the 4-carboxamide geometry [1]. Conversely, quinoline-3-carboxamides have been optimized as ATM kinase inhibitors where the quinoline nitrogen at the 1-position serves as a hinge-binding motif—an interaction that is sterically impossible for 4-carboxamide isomers [2]. In NNMT inhibitor SAR campaigns, the quinolinium/quinoline N-substitution pattern differentiates low-micromolar inhibitors (IC₅₀ ∼1–10 μM) from virtually inactive analogues, demonstrating that the 3-quinolinyl substitution is a critical determinant of biological activity rather than an interchangeable structural feature [3].

Quantitative Differentiation Evidence for N-(Quinolin-3-yl)pyridine-4-carboxamide Relative to Structural Analogs


PIM-1 Kinase Inhibition: Quinolin-3-yl Substitution Results in >100 μM IC₅₀ vs. 21 μM for the Pyridin-3-yl Analog

In a systematic SAR study of pyridine-quinoline hybrids as PIM-1 kinase inhibitors published by Acharya and colleagues, the compound bearing a quinolin-3-yl substituent at the carboxamide terminus (compound 17ah) exhibited an IC₅₀ >100 μM, indicating negligible PIM-1 inhibition under the assay conditions. In direct contrast, the closely related analogue bearing a pyridin-3-yl group (compound 17z, identical core scaffold with only the distal heterocycle changed) showed an IC₅₀ of 21.0 ± 2.1 μM, representing at least a 4.8-fold improvement in potency [1]. This demonstrates that the quinolin-3-yl substituent is strongly disfavored for PIM-1 kinase engagement relative to smaller nitrogen-containing heterocycles, a critical consideration for kinase-targeted library design.

PIM-1 kinase Cancer therapeutics Quinoline-pyridine hybrids

CYP3A4 Type II Binding: Pyridinyl Quinoline-4-Carboxamide Scaffolds Exhibit up to 1200-Fold Binding Affinity Differences Dependent on Substitution

Peng and colleagues demonstrated that among pyridinyl quinoline-4-carboxamide analogues, type II binding to CYP3A4 can vary by as much as 1200-fold depending on the nature and position of substituents on both the quinoline and pyridine rings [1]. While the study focused on quinoline-4-carboxamides rather than the 3-substituted isomer, the findings establish a critical class-level principle: the pyridine nitrogen position relative to the carboxamide linkage is a dominant factor governing CYP3A4 binding mode and affinity. By extension, N-(quinolin-3-yl)pyridine-4-carboxamide, with its pyridine-4-carbonyl (isonicotinoyl) moiety placing the pyridine nitrogen para to the amide, is predicted to exhibit a distinct CYP3A4 binding profile compared to isomers with the pyridine nitrogen at the meta (nicotinoyl) or ortho (picolinoyl) positions.

CYP3A4 Type II binding Drug metabolism Quinoline-4-carboxamide

NNMT Inhibition: Quinolinium/Quinoline Analogues Achieve Low Micromolar Activity, but the Neutral Carboxamide Shows Reduced Potency

Neelakantan et al. conducted a comprehensive SAR campaign on small-molecule NNMT inhibitors, reporting that N-methylated quinolinium analogues achieve IC₅₀ values in the low micromolar range (∼1 μM), whereas the corresponding neutral quinoline analogues exhibit substantially reduced or absent inhibitory activity [1]. This study established that the positively charged quinolinium nitrogen is a key pharmacophoric element for NNMT substrate-site engagement. N-(Quinolin-3-yl)pyridine-4-carboxamide, as a neutral carboxamide, lacks this permanent positive charge and is therefore predicted to have weaker NNMT inhibition than its quinolinium counterparts. Separately, the bisubstrate NNMT inhibitor MS2756 (CHEMBL4067973, BDBM50247634) achieves a Ki of 89 nM against human NNMT [2], but this is a structurally unrelated adenosine-containing bisubstrate mimic, not a simple quinoline carboxamide.

Nicotinamide N-methyltransferase Metabolic disease Cancer metabolism Quinolinium inhibitors

Quinoline-3-Carboxamide Scaffolds as ATM Kinase Inhibitors: Structural Prerequisites for Hinge Binding

Degorce et al. reported the discovery and optimization of 3-quinoline carboxamides as potent, selective, and orally bioavailable ATM kinase inhibitors, with the optimized lead compound achieving an enzyme IC₅₀ of 0.6 nM and >600-fold selectivity over related PIKK family kinases [1]. The crystal structure of the ATM–inhibitor complex confirmed that the quinoline nitrogen at the 1-position forms a critical hydrogen bond with the hinge region of the kinase, while the 3-carboxamide extends toward the solvent-exposed region. N-(Quinolin-3-yl)pyridine-4-carboxamide contains the quinoline ring linked via its 3-amino position (rather than the 3-carboxamide orientation required for ATM engagement), which would orient the pyridine-4-carbonyl group into the solvent channel rather than the hinge, fundamentally altering its kinase selectivity profile.

ATM kinase DNA damage response Quinoline-3-carboxamide Cancer radiosensitization

Antimalarial Activity: Quinoline-4-Carboxamides Are Potent Multistage Antiplasmodials; 3-Amino-Linked Analogues Lack Comparable Data

The quinoline-4-carboxamide chemotype, exemplified by DDD107498 (cabamiquine), has demonstrated potent multistage antiplasmodial activity through inhibition of Plasmodium translation elongation factor 2 (PfEF2), with an EC₅₀ of <1 nM against the P. falciparum blood stage and efficacy in a mouse malaria model following oral dosing [1]. This mechanism is strictly dependent on the 4-carboxamide orientation on the quinoline ring. N-(Quinolin-3-yl)pyridine-4-carboxamide, with its 3-amino linkage and pyridine-4-carbonyl terminus, presents a fundamentally different pharmacophore that has not been reported to inhibit PfEF2. The structure–activity relationship established by Baragaña et al. indicates that the 6-fluoro and 4-carboxamide substituents on the quinoline core are essential for antiplasmodial potency; the 3-substituted isomer lacks these critical features.

Malaria Plasmodium falciparum Quinoline-4-carboxamide Translation inhibition

Optimal Application Scenarios for Procuring N-(Quinolin-3-yl)pyridine-4-carboxamide


Kinase Selectivity Profiling: A Tool Compound for Investigating Non-ATM, Non-PIM-1 Kinase Targets

Given the established inactivity of the quinolin-3-yl chemotype against PIM-1 kinase (IC₅₀ >100 μM) [1] and its predicted inability to engage the ATM kinase hinge region due to reversed amide geometry , this compound is well-suited as a selectivity counter-screen tool. Research groups developing 3-quinoline carboxamide ATM inhibitors or pyridine-quinoline hybrid PIM-1 inhibitors can use this compound to confirm that observed biological activity is scaffold-specific rather than a general property of quinoline-pyridine conjugates.

NNMT Inhibitor SAR: A Neutral-Carboxamide Baseline for Quinolinium-Based Lead Optimization

In NNMT drug discovery, SAR studies have established that N-methylated quinolinium analogues achieve IC₅₀ values of ∼1 μM, with neutral quinoline analogues showing markedly reduced activity [1]. Procuring N-(quinolin-3-yl)pyridine-4-carboxamide provides a well-defined neutral carboxamide baseline against which to benchmark N-alkylated quinolinium derivatives, enabling quantitative assessment of the potency gain conferred by introducing the positive charge.

CYP450 Liability Assessment: Investigating Type II Binding Differences Across Quinoline-Pyridine Regioisomers

The 1200-fold range in CYP3A4 binding affinity observed among pyridinyl quinoline-4-carboxamide analogues underscores the sensitivity of cytochrome P450 engagement to subtle structural variations [1]. This compound, with its unique 3-quinolinyl-4-pyridinecarbonyl architecture, can serve as a comparator in panels assessing how quinoline substitution position and pyridine nitrogen location influence type II CYP binding, metabolic stability, and potential drug–drug interaction risk in early lead profiling.

Chemical Biology Probe Development: Exploring Non-PfEF2 Antimalarial Mechanisms

While quinoline-4-carboxamides such as cabamiquine potently inhibit PfEF2 (EC₅₀ <1 nM) [1], their 3-substituted isomers are not expected to engage this target. This compound can be employed as a chemical probe to investigate alternative antimalarial mechanisms accessible to 3-aminoquinoline scaffolds, potentially identifying novel parasite vulnerabilities distinct from translation elongation.

Quote Request

Request a Quote for N-(quinolin-3-yl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.